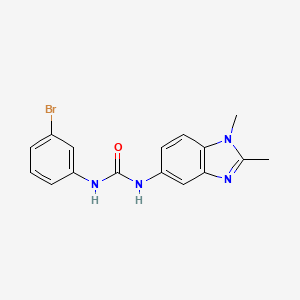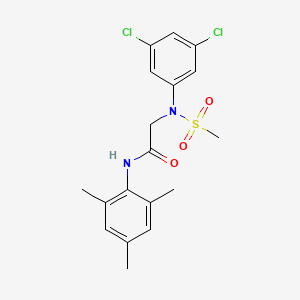
N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
Overview
Description
N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as BDBU, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry and materials science. BDBU is a urea derivative that is commonly used as a catalyst in organic synthesis reactions.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is not fully understood, but it is believed to act as a catalyst by facilitating the formation of reactive intermediates in organic synthesis reactions. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its antiproliferative and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, while also inhibiting the growth and migration of these cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In animal studies, this compound has been found to have analgesic effects, reducing pain sensitivity in mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is its high yield and purity, which makes it an attractive option for use as a catalyst in organic synthesis reactions. This compound is also relatively stable and easy to handle, making it a convenient option for use in the lab. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. In medicinal chemistry, further studies could be conducted to investigate the potential of this compound as a novel anticancer drug. In materials science, this compound could be further explored as a catalyst for the synthesis of polymers and materials with unique properties. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential applications in other fields of scientific research.
Scientific Research Applications
N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit potent antiproliferative activity against cancer cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of novel drugs. In materials science, this compound has been used as a catalyst for the synthesis of various polymers and materials with unique properties.
properties
IUPAC Name |
1-(3-bromophenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O/c1-10-18-14-9-13(6-7-15(14)21(10)2)20-16(22)19-12-5-3-4-11(17)8-12/h3-9H,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYURFHQMHNAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(2,4-dichlorophenoxy)acetyl]amino}isophthalic acid](/img/structure/B3549756.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549770.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3549778.png)
![4-{[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3549784.png)


![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3549800.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3549807.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3549814.png)

![2-[benzyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B3549834.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3549842.png)
![isopropyl 3-({[(4-methyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3549849.png)
![N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3549855.png)